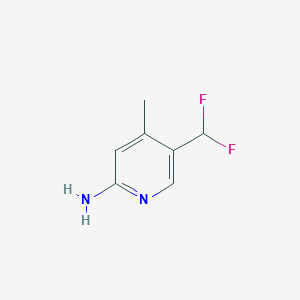

5-(Difluoromethyl)-4-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-4-2-6(10)11-3-5(4)7(8)9/h2-3,7H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPDNCNZUMCWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Difluoromethyl 4 Methylpyridin 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridine and its derivatives. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, a reactivity pattern opposite to that of benzene (B151609). youtube.com This reactivity is further modulated by the substituents on the ring.

The positions most susceptible to nucleophilic attack on a pyridine ring are C2 (ortho) and C4 (para) relative to the ring nitrogen. stackexchange.comyoutube.com This is because the negative charge in the anionic intermediate (a Meisenheimer-like complex) formed during the reaction can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions. stackexchange.com Attack at the C3 (meta) position does not allow for this stabilization, making substitution at this site much less favorable. stackexchange.com

For a pre-functionalized pyridine, such as a halopyridine, a nucleophile will preferentially displace a leaving group at the C2 or C4 position. youtube.com Therefore, in synthetic routes involving 5-(difluoromethyl)-4-methylpyridin-2-amine as a target, a precursor like 2-chloro-5-(difluoromethyl)-4-methylpyridine (B2634169) would readily react with ammonia (B1221849) or an equivalent nucleophile at the C2 position to furnish the final product.

The difluoromethyl (CHF₂) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the pyridine ring significantly enhances the ring's electrophilicity, making it even more susceptible to nucleophilic aromatic substitution. nih.govresearchgate.net This activating effect is analogous to that of nitro or trifluoromethyl groups, which are well-known to facilitate SNAr reactions. nih.gov

In this compound, the CHF₂ group at C5 would strongly activate the ring towards nucleophilic attack. While the C2 position is already occupied by the amino group, this electronic deficit enhances the reactivity of other positions, particularly C6, should a suitable leaving group be present. The combined electron-withdrawing influence of the ring nitrogen and the difluoromethyl group makes the pyridine core highly electron-poor, a crucial feature for this reaction class.

Cross-Coupling Reaction Pathways on Pyridine Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine substrates, provided a suitable halide or pseudohalide (e.g., triflate) is present on the ring.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly effective for functionalizing pyridine rings. For instance, a precursor such as 2-chloro-5-(difluoromethyl)-4-methylpyridine could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the C2 position.

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine substrate.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Research on trifluoromethyl-substituted pyridylboronic acids has demonstrated their successful application in Suzuki-Miyaura cross-couplings with various heteroaryl halides, yielding complex biaryl systems in good yields (51-98%). rsc.org This indicates that the presence of a fluoroalkyl group like difluoromethyl is well-tolerated and allows for efficient C-C bond formation.

Table 1: Examples of Suzuki-Miyaura Coupling on Functionalized Pyridine Derivatives

| Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | dntb.gov.ua |

| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Isopropanol/H₂O | 96 | |

| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 95 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. This reaction provides a direct route to synthesize aryl amines and is a cornerstone of modern medicinal chemistry.

To synthesize this compound, a Buchwald-Hartwig approach could involve the coupling of a halo-substituted precursor, like 2-bromo-5-(difluoromethyl)-4-methylpyridine, with an ammonia equivalent or a protected amine. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. researchgate.netnih.gov

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Table 2: Examples of Buchwald-Hartwig Amination on Heteroaryl Halides

| Heteroaryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |

| 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine (B139424) | Pd(OAc)₂ / MorDalPhos | NaOtBu | Toluene | 83 | researchgate.net |

| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 92 | |

| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 88 |

Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more difficult than on benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. rsc.org This positive charge further deactivates the ring, making substitution extremely challenging. When the reaction does occur, it proceeds at the C3 (meta) position, as this is the least deactivated site. quora.com

However, the reactivity of this compound towards EAS is complex due to the competing effects of its substituents:

-NH₂ (Amino group at C2): A very strong activating group and ortho, para-director.

-CH₃ (Methyl group at C4): A weak activating group and ortho, para-director.

-CHF₂ (Difluoromethyl group at C5): A strong deactivating group and meta-director (relative to its own position).

The powerful activating and directing influence of the amino group at C2 is expected to dominate the reactivity. The ortho positions relative to the amino group are C1 (nitrogen) and C3. The para position is C5. Therefore, the amino group strongly directs electrophilic attack to the C3 and C5 positions. The methyl group at C4 directs to the C3 and C5 positions. The difluoromethyl group at C5 deactivates the ring and directs incoming electrophiles to positions meta to itself (C3).

Redox Chemistry of the Pyridine Nucleus and Attached Substituents

The redox properties of the pyridine ring in this compound are influenced by the electronic nature of its substituents. The amino and methyl groups are electron-donating, increasing the electron density of the aromatic system, while the difluoromethyl group is generally considered to be electron-withdrawing. This combination of substituents modulates the susceptibility of the pyridine ring to oxidative and reductive processes.

Controlled Oxidation of the Pyridine Ring

The oxidation of the pyridine ring in this compound can be directed towards the nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation is a common reaction for pyridines and is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The electron-donating amino and methyl groups facilitate this N-oxidation by increasing the nucleophilicity of the pyridine nitrogen.

The formation of the N-oxide is a critical transformation as it can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. While 2-aminopyridine itself has a reduced oxidation potential compared to its carbon analogue, aniline, the primary site of oxidation under controlled conditions is the ring nitrogen. nih.gov

The presence of both electron-donating (amino, methyl) and electron-withdrawing (difluoromethyl) groups can influence the regioselectivity of further reactions on the pyridine N-oxide.

Table 1: Predicted Susceptibility to Controlled Oxidation

| Functional Group | Position | Electronic Effect | Influence on Pyridine Ring Oxidation |

|---|---|---|---|

| 2-Amino | Ortho | Electron-donating | Increases electron density, facilitating N-oxidation |

| 4-Methyl | Para | Electron-donating | Increases electron density, facilitating N-oxidation |

| 5-Difluoromethyl | Meta | Electron-withdrawing | Decreases electron density, may slightly hinder N-oxidation |

Stability and Reactivity of the Difluoromethyl Group under Oxidative Conditions

The difluoromethyl (CF2H) group is known for its high metabolic stability, a property that makes it a valuable substituent in medicinal chemistry. nih.gov This stability is attributed to the strong carbon-fluorine bonds. Under typical controlled oxidative conditions used for the N-oxidation of the pyridine ring, the difluoromethyl group is expected to remain intact.

The C-H bond within the difluoromethyl group is relatively inert to oxidation. Radical-based difluoromethylation methods have been developed, indicating that under specific and more forcing conditions, this group can participate in redox reactions. rsc.org However, in the context of controlled oxidation of the heterocyclic core, the CF2H group is anticipated to be a stable spectator. The incorporation of fluorinated moieties like the difluoromethyl group can enhance the metabolic stability of a compound. nih.gov

Reactivity Profile of the Aminopyridine Moiety

The aminopyridine moiety of this compound exhibits a rich reactivity profile, characteristic of both aromatic amines and pyridines.

The primary amino group at the 2-position can undergo a variety of reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction).

Condensation: Reaction with aldehydes and ketones to form Schiff bases.

The pyridine nitrogen atom can act as a nucleophile and a base, participating in:

Protonation: Formation of pyridinium salts upon treatment with acids.

Alkylation: Reaction with alkyl halides to form quaternary pyridinium salts.

Coordination: Acting as a ligand for metal ions.

The presence of the amino group at the 2-position influences the electronic distribution within the pyridine ring, activating the ring towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring makes such reactions less favorable than in benzene derivatives. Halogenation of aminopyridines, for instance, can proceed more readily than with unsubstituted pyridine. youtube.com

Chemical Stability and Degradation Pathways under Varied Conditions

Potential degradation pathways for this molecule could be initiated by exposure to harsh environmental conditions:

Hydrolytic Degradation: While generally stable, prolonged exposure to strongly acidic or basic aqueous solutions could potentially lead to hydrolysis of the amino group, although this is typically a slow process for aminopyrimidines and would likely require forcing conditions. rsc.org The difluoromethyl group is generally stable to hydrolysis.

Photodegradation: Aromatic amines can be susceptible to photodegradation upon exposure to UV light. nih.gov The specific degradation products would depend on the wavelength of light and the presence of photosensitizers. Common photodegradation pathways for aromatic compounds involve oxidation and ring cleavage.

Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For pyridine and its derivatives, thermal decomposition often proceeds via radical pathways, leading to fragmentation of the molecule. rsc.orgwmich.edu The presence of various substituents will influence the specific decomposition temperature and the nature of the resulting products. Studies on other substituted pyridines have shown decomposition can be initiated by the loss of substituents or fragmentation of the pyridine ring itself. rsc.orgresearchgate.net

Oxidative Degradation: In the presence of strong oxidizing agents and potentially initiated by light or metal catalysts, oxidative degradation can occur. This could involve oxidation of the amino group, the methyl group, or cleavage of the pyridine ring. The reduced oxidation potential of 2-aminopyridines suggests they are more stable towards oxidation than anilines. nih.gov

Table 2: Summary of Potential Degradation Pathways

| Condition | Potential Degradation Pathway | Expected Stability |

|---|---|---|

| Hydrolysis | Deamination | High stability under neutral pH |

| Photolysis | Oxidation, ring cleavage | Susceptible to degradation under UV exposure |

| Thermolysis | Radical fragmentation | Stable at ambient temperatures, decomposition at high temperatures |

| Oxidation | N-oxidation, side-chain oxidation, ring cleavage | Relatively stable to mild oxidants |

Advanced Spectroscopic and Structural Characterization of 5 Difluoromethyl 4 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms within 5-(Difluoromethyl)-4-methylpyridin-2-amine can be established.

The ¹H NMR spectrum provides critical information about the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the difluoromethyl proton.

Pyridine (B92270) Ring Protons: The pyridine ring features two aromatic protons. The proton at the C-6 position is expected to appear as a singlet at approximately 7.8-8.0 ppm, influenced by the adjacent nitrogen atom. The proton at the C-3 position would likely resonate further upfield, around 6.4-6.6 ppm, also as a singlet, due to the electronic effects of the flanking amino and methyl groups.

Alkyl Protons: The methyl group (CH₃) at the C-4 position is anticipated to produce a sharp singlet in the range of 2.2-2.4 ppm. The protons of the amino group (NH₂) typically appear as a broad singlet between 4.5 and 5.5 ppm, with its chemical shift being sensitive to solvent, concentration, and temperature.

Difluoromethyl Proton: The single proton of the difluoromethyl group (-CHF₂) is expected to give a characteristic triplet signal due to coupling with the two adjacent fluorine atoms (²JH-F). This triplet would likely be found in the downfield region, typically between 6.5 and 7.0 ppm, with a coupling constant of approximately 55-60 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 7.8 - 8.0 | Singlet (s) | N/A |

| H-3 (Pyridine) | 6.4 - 6.6 | Singlet (s) | N/A |

| -CH₃ (Methyl) | 2.2 - 2.4 | Singlet (s) | N/A |

| -NH₂ (Amino) | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

| -CHF₂ (Difluoromethyl) | 6.5 - 7.0 | Triplet (t) | ²JH-F ≈ 55-60 |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Pyridine Ring Carbons: The carbon atom attached to the amino group (C-2) is expected to be significantly deshielded, appearing around 158-160 ppm. The C-4 and C-5 carbons, substituted with the methyl and difluoromethyl groups respectively, would resonate in the mid-aromatic range. The C-6 and C-3 carbons are also expected in the aromatic region, with their exact shifts influenced by the substituent pattern.

Difluoromethyl Carbon: The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). This signal is typically found around 115-120 ppm, with a large coupling constant of approximately 235-240 Hz.

Methyl Carbon: The methyl carbon is expected to produce a signal in the aliphatic region, around 18-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 158 - 160 | Singlet | N/A |

| C-6 | ~148 | Singlet | N/A |

| C-4 | ~145 | Singlet | N/A |

| C-5 | ~120 | Triplet (t) | ²JC-F ≈ 25-30 |

| C-3 | ~108 | Singlet | N/A |

| -CHF₂ | 115 - 120 | Triplet (t) | ¹JC-F ≈ 235-240 |

| -CH₃ | 18 - 20 | Singlet | N/A |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The difluoromethyl group will produce a single resonance in the ¹⁹F NMR spectrum. This signal is expected to be a doublet due to coupling with the single geminal proton (²JF-H), with a coupling constant that mirrors the splitting observed in the ¹H NMR spectrum (approximately 55-60 Hz). The chemical shift for difluoromethyl groups attached to aromatic rings typically falls within the range of -90 to -120 ppm.

To confirm the assignments from 1D NMR spectra, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While this molecule has few vicinal protons to show strong correlations, it could confirm smaller, long-range couplings between the methyl protons and the H-3 proton, or between the pyridine protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for H-3, H-6, the methyl group, and the difluoromethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key correlations would be expected from the methyl protons to the C-3, C-4, and C-5 carbons, and from the difluoromethyl proton to the C-4, C-5, and C-6 carbons. These correlations are crucial for confirming the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₇H₈F₂N₂. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The calculated exact mass for this ion allows for unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₇H₈F₂N₂ | 158.0659 |

| [M+H]⁺ | C₇H₉F₂N₂⁺ | 159.0737 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and alkyl groups would appear just above and below 3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm⁻¹ region. Strong, characteristic C-F stretching bands for the difluoromethyl group are expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-F bonds would also be Raman active.

Table 4: Key IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 |

| C=N / C=C Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-F Stretch | Difluoromethyl Group | 1000 - 1200 |

X-ray Crystallography for Solid-State Structure Determination and Bond Geometry Analysis

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous evidence of molecular structure, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the compound's chemical and physical properties. For a molecule such as this compound, obtaining a single crystal of suitable quality would allow for detailed analysis of its solid-state conformation and intermolecular interactions.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density distribution within the crystal. From this electron density map, a model of the atomic arrangement can be constructed and refined.

A complete crystallographic analysis of this compound would yield precise data on the geometry of the pyridine ring, the conformation of the difluoromethyl and methyl substituents, and the planarity of the amine group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group's hydrogen atoms and the pyridine ring's nitrogen atom, which dictate the crystal packing arrangement. researchgate.net While specific crystallographic data for this exact compound is not publicly available, the following table illustrates the typical parameters that would be determined from such an analysis.

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C7H8F2N2 |

| Formula Weight | 158.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.156(3) |

| β (°) | 112.54(2) |

| Volume (ų) | 735.8(4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.428 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 5480 |

| Independent Reflections | 1650 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

Note: The data presented in Table 1 is hypothetical and serves as an illustrative example of the information obtained from an X-ray crystallography experiment.

Analysis of bond lengths and angles would confirm the hybridization of the ring atoms and substituents. For instance, the C-F bond lengths in the difluoromethyl group and the C-N bond length of the amine group would be determined with high precision. This geometric information is invaluable for computational chemistry studies, understanding steric and electronic effects, and rationalizing the compound's reactivity. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Flash Column Chromatography)

Chromatographic methods are indispensable tools for the purification and purity assessment of synthesized chemical compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography

Flash column chromatography is a widely used preparative technique for the rapid purification of compounds from reaction mixtures. researchgate.netwfu.edu It is a form of normal-phase chromatography where a polar stationary phase, typically silica gel, is used with a less polar mobile phase. researchgate.netwfu.edu For the purification of a moderately polar compound such as this compound, a solvent system consisting of a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is commonly employed. researchgate.net The separation is based on the principle of adsorption; less polar impurities travel through the column faster, while the more polar target compound is retained longer on the silica gel, allowing for its isolation in a pure form.

Table 2: Typical Parameters for Purification by Flash Column Chromatography.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 32-63 µm particle size) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) or UV detector |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound with high resolution and sensitivity. nih.govptfarm.pl Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing polar molecules like aminopyridine derivatives. nih.govptfarm.plresearchgate.netsqu.edu.om In this mode, a non-polar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water, often with a buffer.

A small amount of the sample is injected into the HPLC system, and its components are separated based on their hydrophobicity. The purity of the sample is determined by integrating the area of the detected peaks, typically from a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 239-251 nm for similar structures). nih.govptfarm.pl The result is often expressed as a percentage of the total peak area. A high-purity sample will exhibit a single major peak at a characteristic retention time.

Table 3: Illustrative HPLC Method for Purity Analysis.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Expected) | 7.5 min |

The validation of such an HPLC method would involve assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the purity determination. ptfarm.pl

Computational and Theoretical Chemistry Studies on 5 Difluoromethyl 4 Methylpyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of 5-(Difluoromethyl)-4-methylpyridin-2-amine. These methods provide a detailed picture of the molecule's energetic landscape and electron distribution.

Density Functional Theory (DFT) is a robust method used to predict the three-dimensional structure and electronic properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), are employed to determine the most stable geometric configuration. pkusz.edu.cnresearchgate.net This process of geometry optimization minimizes the molecule's energy to find its equilibrium structure, providing precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, a variety of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amine group are expected to be regions of negative potential, while the hydrogen atoms of the amine and the difluoromethyl group are areas of positive potential. Such calculations are crucial for predicting sites of interaction with other molecules. nih.govnih.gov

Table 1: Representative DFT-Calculated Electronic Properties

This table illustrates typical electronic properties that would be determined for this compound using DFT calculations, based on studies of analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, affecting solubility. |

| Electron Affinity | ~ 0.8 eV | Energy released when an electron is added; relates to oxidizing ability. |

| Ionization Potential | ~ 7.0 eV | Energy required to remove an electron; relates to reducing ability. |

Molecular orbital (MO) theory provides a framework for understanding the reactivity and stability of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the electron-withdrawing difluoromethyl group is expected to lower the energy of the LUMO, potentially affecting the molecule's reactivity profile compared to non-fluorinated analogues. The distribution of the HOMO and LUMO across the molecule indicates the primary sites for electron donation and acceptance, respectively, offering clues to its behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Moieties

The this compound molecule possesses flexible moieties, specifically the difluoromethyl (-CHF2) group and the amine (-NH2) group, whose rotational freedom can lead to different conformers. Conformational analysis is used to identify the various stable spatial arrangements of the atoms and their relative energies.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these flexible groups over time. nih.gov By simulating the motion of atoms and bonds at a given temperature, MD provides insight into the conformational stability and the transitions between different low-energy states. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, such as an enzyme.

Prediction of Reaction Mechanisms and Transition States for Chemical Transformations

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For transformations involving fluorinated pyridinamines, DFT calculations can map out the entire reaction coordinate, from reactants to products. nih.gov This involves locating the transition state (TS)—the highest energy point along the reaction path—which is crucial for determining the reaction's activation energy and, consequently, its rate.

For instance, in studying the synthesis of fluorinated pyridines, computational models can help understand the regioselectivity of fluorination reactions. pkusz.edu.cnnih.gov Mechanistic studies can explore whether a reaction proceeds through a radical pathway or a two-electron pathway, providing a deeper understanding that can guide the optimization of reaction conditions. nih.gov

Molecular Modeling of Chemical Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The non-covalent interactions of this compound with its environment are key to its physical properties and biological activity. Molecular modeling can characterize these interactions in detail.

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. The fluorine atoms of the difluoromethyl group can also participate as weak hydrogen bond acceptors. Computational studies can quantify the strength and geometry of these hydrogen bonds. rsc.orgnih.gov

In Silico Design Principles for Related Fluorinated Pyridinamine Analogues

The insights gained from computational studies on this compound can be leveraged for the in silico design of new analogues with tailored properties. By systematically modifying the structure and recalculating its properties, researchers can establish structure-activity relationships (SAR).

Design principles for related fluorinated pyridinamine analogues often focus on:

Modulating Potency and Selectivity: Bioisosteric replacement of groups, such as substituting the 4-methyl group with chloro or trifluoromethyl groups, can alter electronic properties and basicity, which in turn affects binding affinity to biological targets like enzymes. nih.gov

Improving Pharmacokinetic Properties: In silico models can predict ADME (absorption, distribution, metabolism, and elimination) properties. mdpi.com For example, introducing or modifying fluorine-containing groups can enhance metabolic stability or membrane permeability. nih.gov The pyridine ring itself is a common motif in medicinal chemistry known to improve drug-like properties. auctoresonline.org

Exploring Novel Binding Modes: Computational docking can be used to predict how newly designed analogues will bind to a target protein. This allows for the rational design of molecules that can form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, leading to improved efficacy. researchgate.net Computational studies have shown that the 6-position of the 2-aminopyridine (B139424) scaffold is often a tolerant site for introducing substituents to modulate properties without losing potency. nih.gov

Role in Advanced Organic Synthesis and Chemical Sciences

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the 2-aminopyridine (B139424) scaffold makes 5-(Difluoromethyl)-4-methylpyridin-2-amine an excellent starting point for the synthesis of fused heterocyclic systems. The endocyclic pyridine (B92270) nitrogen and the exocyclic amino group provide two points of reactivity that can be exploited to build additional rings onto the pyridine frame.

Synthesis of Polycyclic Pyridine Derivatives

The construction of polycyclic systems containing a pyridine ring is a significant goal in medicinal chemistry, as these scaffolds are present in numerous bioactive molecules. mdpi.com Starting from this compound, further rings can be annulated through various synthetic strategies. For instance, hetero Diels-Alder reactions can be employed where the pyridine ring acts as either the diene or dienophile component, leading to complex fused structures. mdpi.com Additionally, condensation reactions involving the amino group and other functionalities can be used to build new rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new fused six-membered rings, expanding the polycyclic system.

Incorporation into Annulated Heterocycles (e.g., Imidazopyridines, Triazolopyrimidines)

The 2-aminopyridine moiety is a classic precursor for well-known fused bicyclic systems like imidazopyridines and triazolopyrimidines, which are recognized as important scaffolds in drug discovery. nih.govrsc.org

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines is readily achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction known as the Tschitschibabin synthesis. mdpi.com In this reaction, the exocyclic amino group of this compound would act as the initial nucleophile, attacking the carbonyl-adjacent carbon and displacing the halide. Subsequent intramolecular cyclization via condensation between the remaining amino group (now part of an imine) and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine (B132010) core. This method allows for the introduction of various substituents onto the imidazole (B134444) portion of the fused system.

Triazolopyrimidines: The nih.govchemrxiv.orgkcl.ac.uktriazolo[1,5-a]pyrimidine scaffold is another important heterocyclic system accessible from 2-aminopyridines. nih.govresearchgate.net The synthesis often involves a condensation reaction with a reagent that provides the necessary atoms for the triazole ring. One common approach involves the reaction of the 2-aminopyridine with a 1,3-dicarbonyl compound in the presence of a dehydrating agent to form a key intermediate, which can then be further cyclized to generate the fused triazolopyrimidine system. semanticscholar.org These compounds are considered purine (B94841) bioisosteres and are of significant interest in medicinal chemistry. researchgate.net

| Target Heterocycle | General Reactant Partner | Resulting Fused System | Typical Reaction Type |

|---|---|---|---|

| Imidazopyridine | α-Haloketones/aldehydes | Imidazo[1,2-a]pyridine | Condensation/Cyclization (Tschitschibabin) mdpi.com |

| Triazolopyrimidine | 1,3-Dicarbonyl compounds | nih.govchemrxiv.orgkcl.ac.ukTriazolo[1,5-a]pyrimidine | Condensation/Cyclization semanticscholar.org |

Precursor for Isotope-Labeled Compounds

Isotopically labeled compounds are indispensable tools in drug development, metabolic studies, and medical imaging. kcl.ac.uk this compound can serve as a precursor for the synthesis of labeled analogues containing isotopes such as carbon-14 (B1195169), deuterium (B1214612), or fluorine-18.

Strategies for Carbon-14 (¹⁴C) and Deuterium (²H) Labeling

The introduction of carbon-14 or deuterium into the core of a pyridine ring presents distinct challenges.

Carbon-14 (¹⁴C) Labeling: Direct labeling of the pyridine core is difficult. Therefore, ¹⁴C-labeling of a molecule like this compound typically requires a multi-step de novo synthesis. chemrxiv.org This process involves constructing the pyridine ring from simpler, commercially available ¹⁴C-labeled starting materials. nih.gov For example, a synthetic route might be designed to incorporate a ¹⁴C-labeled cyanide or carbonyl group that ultimately becomes one of the carbon atoms in the final pyridine ring. Such syntheses are often lengthy and require careful planning to maximize radiochemical yield. chemrxiv.org

Deuterium (²H) Labeling: Deuterium can often be incorporated into aromatic rings through hydrogen-isotope exchange (HIE) reactions. nih.gov For pyridine derivatives, base-catalyzed H/D exchange is a viable strategy. rsc.org This method involves treating the substrate with a strong base in a deuterated solvent, such as DMSO-d₆. This process facilitates the deprotonation of the aromatic C-H bonds, followed by quenching with a deuterium source (the solvent), resulting in C-D bond formation. The specific positions on the pyridine ring that undergo exchange depend on the reaction conditions and the electronic properties of the substrate. rsc.orgacs.org

Fluorine-18 (¹⁸F) Radiochemical Synthesis and Applications as Chemical Probes

Fluorine-18 is the most widely used radionuclide in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov The development of ¹⁸F-labeled probes allows for the in vivo visualization and quantification of biological processes.

Direct [¹⁸F]fluorination of an electron-rich aromatic ring like the one in this compound via nucleophilic substitution is generally not feasible. Instead, labeling is achieved through indirect methods:

Labeling via Nucleophilic Substitution on a Precursor: A common strategy involves synthesizing a precursor molecule that contains a suitable leaving group (e.g., tosylate, mesylate, bromide) at a position amenable to nucleophilic attack by [¹⁸F]fluoride ion. nih.gov For a molecule like this compound, a precursor could be designed by functionalizing the 4-methyl group to introduce such a leaving group. The subsequent reaction with cyclotron-produced [¹⁸F]fluoride, typically assisted by a phase-transfer catalyst like Kryptofix 2.2.2, installs the ¹⁸F label. nih.gov

Use of [¹⁸F]-Labeled Prosthetic Groups: An alternative approach involves pre-labeling a small molecule, known as a prosthetic group, with ¹⁸F. This labeled synthon is then attached to the target molecule in a subsequent reaction step. nih.gov For example, an [¹⁸F]fluoroalkyl group could be prepared and then coupled to the amino group of this compound. This two-step method is advantageous when the target molecule is sensitive to the harsh conditions of direct fluorination.

| Isotope | General Strategy | Key Considerations | Reference |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Multi-step de novo synthesis from ¹⁴C-labeled starting materials. | Complex and lengthy synthesis; requires strategic planning. | chemrxiv.orgnih.gov |

| Deuterium (²H) | Base-catalyzed Hydrogen-Isotope Exchange (HIE) in a deuterated solvent. | Regioselectivity depends on substrate electronics and reaction conditions. | rsc.org |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution on a precursor with a leaving group or attachment of an [¹⁸F]-labeled prosthetic group. | Requires synthesis of a suitable precursor; reaction must be rapid due to the short half-life of ¹⁸F (109.7 min). | nih.govnih.gov |

Applications in Directed Organic Reactions and Catalysis

The functional groups on this compound can be utilized to direct subsequent chemical transformations. The 2-amino group, in particular, can act as a directing group in transition-metal-catalyzed C-H activation reactions. In such a process, the nitrogen atom of the amino group coordinates to a metal catalyst (e.g., palladium, rhodium, or ruthenium), positioning the catalyst in close proximity to the C-H bond at the C3 position of the pyridine ring. This chelation assistance facilitates the cleavage of the otherwise unreactive C-H bond, allowing for the introduction of a wide range of new functional groups at that specific position. This strategy provides a powerful and efficient means to selectively functionalize the pyridine core, avoiding the need for pre-functionalized starting materials and lengthy synthetic routes.

Design of Novel Chemical Probes and Tools for Chemical Biology Research through Covalent or Non-Covalent Interactions

The 2-aminopyridine framework is a well-established "hinge-binding" motif, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This non-covalent interaction is a cornerstone of many kinase inhibitors, providing a strong anchor for the inhibitor within the ATP-binding pocket. The strategic placement of the difluoromethyl group at the 5-position and a methyl group at the 4-position of the pyridine ring further refines the electronic and steric properties of the scaffold, influencing its binding affinity and selectivity for specific kinases.

While direct examples of chemical probes based specifically on the this compound scaffold are not extensively detailed in publicly available literature, the well-documented use of the closely related analog, 4-(difluoromethyl)pyridin-2-amine (B599231), as a key intermediate in the synthesis of potent and selective kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) pathways, provides a strong basis for its utility. The principles guiding the design of chemical probes from this analogous scaffold are directly applicable.

Non-Covalent Interactions:

The primary role of the this compound scaffold in the design of non-covalent chemical probes lies in its ability to serve as a high-affinity anchor for kinase active sites. The nitrogen atoms of the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, forming stable interactions with the backbone of the kinase hinge region.

By appending various substituents to the aminopyridine core, researchers can systematically explore the chemical space around the kinase active site. These modifications can be designed to enhance potency, improve selectivity, and introduce reporter tags (e.g., fluorophores, biotin) for target identification and visualization in chemical biology experiments.

Covalent Interactions:

The this compound scaffold can also be elaborated to create targeted covalent inhibitors. This is typically achieved by introducing a reactive electrophilic group, often referred to as a "warhead," onto the core structure. This warhead is designed to form a permanent covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine) within the target protein.

The design of such covalent probes is a two-step process. First, the aminopyridine core directs the molecule to the desired binding site through non-covalent interactions. Once anchored in the correct orientation, the electrophilic warhead is positioned to react with the target nucleophile. This covalent modification offers several advantages for chemical probes, including:

Increased Potency: The irreversible nature of the interaction can lead to a significant increase in the apparent potency of the probe.

Prolonged Target Occupancy: The covalent bond ensures that the target protein remains modified even after the unbound probe is washed away, allowing for longer-lasting biological effects and easier detection.

Enhanced Selectivity: By targeting a less-conserved nucleophilic residue in the vicinity of the binding site, it is possible to achieve a higher degree of selectivity for the target protein over other closely related proteins that lack this residue.

Commonly used electrophilic warheads that can be incorporated into derivatives of this compound include acrylamides, vinyl sulfones, and other Michael acceptors. The reactivity of the warhead can be finely tuned to ensure that it reacts specifically with the intended target and minimizes off-target reactions with other cellular nucleophiles.

Q & A

Q. How do steric effects from the 4-methyl group influence regioselectivity in subsequent reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Probe transition states in substitution reactions.

- X-ray Absorption Spectroscopy (XAS) : Maps electron density near the methyl group to predict reactive sites.

- Competitive Reaction Studies : Compare yields of products under varying steric constraints .

Q. What advanced techniques validate the role of hydrogen bonding in stabilizing the compound’s bioactive conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.